

Mass Spectrometry Analysis of 5-Methoxy-7azaindole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development. As a derivative of 7-azaindole, it serves as a crucial scaffold for the synthesis of various bioactive molecules, particularly kinase inhibitors.[1] [2] The 7-azaindole core is recognized as an excellent "hinge-binding motif," capable of forming key hydrogen bonds with the hinge region of kinase ATP-binding sites.[1][2][3] This interaction is fundamental to the mechanism of action for numerous kinase inhibitors used in oncology and other therapeutic areas. Understanding the physicochemical properties of **5-Methoxy-7-azaindole**, including its behavior under mass spectrometric analysis, is essential for its identification, characterization, and quantification in various experimental settings.

This technical guide provides an in-depth overview of the mass spectrometry data for **5-Methoxy-7-azaindole**, detailed experimental protocols for its analysis, and a visualization of its role in kinase inhibition pathways.

Mass Spectrometry Data

While a publicly available mass spectrum for **5-Methoxy-7-azaindole** is not readily accessible, its fragmentation pattern can be predicted based on the analysis of its close structural analog, 5-methoxyindole. The molecular weight of **5-Methoxy-7-azaindole** (C8H8N2O) is 148.16 g/mol



. Upon ionization in a mass spectrometer, the molecular ion ([M]+•) is expected to undergo characteristic fragmentation.

The primary fragmentation pathways for methoxy-substituted indoles typically involve the loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of a molecule of carbon monoxide (CO).[4][5][6] The loss of the methyl group results in a stable radical cation. Subsequent rearrangement and cleavage of the heterocyclic ring can lead to further fragmentation.

The predicted electron ionization (EI) mass spectrometry data for **5-Methoxy-7-azaindole** is summarized in the table below.

Predicted Fragment	Mass-to-Charge Ratio (m/z)	Proposed Structure of Fragment Ion	Neutral Loss
Molecular Ion	148	[C8H8N2O]+•	-
[M - CH3]+	133	[C7H5N2O]+	•CH3
[M - CH3 - CO]+	105	[C6H5N2]+	•CH3, CO
Azaindole core fragment	91	[C6H5N]+•	C2H3NO

Experimental Protocols

The following is a representative experimental protocol for the analysis of **5-Methoxy-7-azaindole** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of small molecules in complex mixtures.[7][8][9]

1. Sample Preparation

- Standard Solution: Prepare a stock solution of **5-Methoxy-7-azaindole** in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions for calibration curves.
- Biological Matrix (e.g., plasma, tissue homogenate): For quantitative analysis in biological samples, a protein precipitation step is typically employed. Add three volumes of ice-cold



acetonitrile to one volume of the biological sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[10] The supernatant containing the analyte can then be directly injected or further processed.

- 2. Liquid Chromatography (LC)
- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 μm) is suitable for the separation.[7]
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compound of interest.
- Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometry (MS)
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for azaindole derivatives.
- Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
- Data Acquisition:
 - Full Scan (for qualitative analysis): Acquire data over a mass range of m/z 50-200 to observe the molecular ion and its fragments.
 - Multiple Reaction Monitoring (MRM) (for quantitative analysis): For targeted quantification,
 monitor specific precursor-to-product ion transitions. Based on the predicted



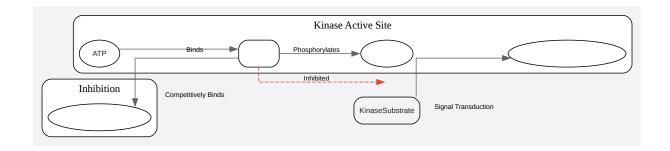
fragmentation, a potential transition for **5-Methoxy-7-azaindole** would be m/z 149 > 134 (corresponding to [M+H]+ > [M+H - CH3]+).[11]

• Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway: Kinase Inhibition by 7-Azaindole Derivatives

7-Azaindole derivatives, including **5-Methoxy-7-azaindole**, are widely developed as kinase inhibitors.[12][13] They function by competing with ATP for binding to the active site of kinases, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction. The diagram below illustrates this general mechanism.



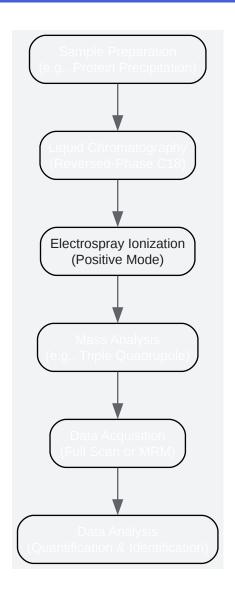
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Caption: Kinase inhibition by **5-Methoxy-7-azaindole**.

Experimental Workflow: LC-MS/MS Analysis

The following diagram outlines the key steps in the LC-MS/MS analysis of **5-Methoxy-7- azaindole**.





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